molecular formula C13H9BO3 B065170 9-Fluorenone-1-boronic acid CAS No. 194470-10-5

9-Fluorenone-1-boronic acid

Cat. No.: B065170
CAS No.: 194470-10-5
M. Wt: 224.02 g/mol
InChI Key: HSOKHBOOTOGTGD-UHFFFAOYSA-N
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Description

9-Fluorenone-1-boronic acid is an organic compound characterized by the presence of a boronic acid group attached to the fluorenone ring. This compound is known for its reactivity and is widely used in organic synthesis and material science due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

9-Fluorenone-1-boronic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to form reversible covalent bonds with diols and polyols, which are common motifs in biological molecules such as saccharides and catechols . This property makes it useful in the synthesis of small chemical receptors for various biochemical applications. Additionally, this compound can interact with nucleophilic amino acid side chains, such as serine, which further expands its utility in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its ability to form boronate esters with diols can interfere with cellular signaling pathways that involve saccharides and polysaccharides . Moreover, this compound can affect gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcriptional activity of specific genes . Its impact on cellular metabolism is also notable, as it can alter the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with diols and polyols, which can modulate the activity of enzymes and other biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can bind to nucleophilic amino acid residues, such as serine, in proteins, thereby affecting their function . These binding interactions can result in changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, the compound may undergo hydrolysis, leading to the formation of boric acid and other degradation products . This degradation can affect its long-term efficacy in biochemical assays and experiments. In in vitro studies, the temporal effects of this compound on cellular function have been observed, with changes in enzyme activity and gene expression occurring over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects . At higher doses, this compound may exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . These threshold effects are important for determining the safe and effective dosage range for experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by enzymes such as dioxygenases, which catalyze the oxidation of the compound to form various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in cells . Understanding these pathways is crucial for elucidating the biochemical roles of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For example, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and other DNA-binding proteins, modulating gene expression . Additionally, its localization to other organelles, such as the mitochondria, can influence cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid under mild conditions . This method is favored due to its high yield and functional group tolerance.

Industrial Production Methods: Industrial production of 9-fluorenone-1-boronic acid often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method enables the synthesis of various compounds with high throughput and efficiency .

Chemical Reactions Analysis

Types of Reactions: 9-Fluorenone-1-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2-Naphthylboronic acid
  • 3-Pyridylboronic acid

Comparison: 9-Fluorenone-1-boronic acid is unique due to its fluorenone moiety, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in applications requiring specific reactivity and selectivity .

Properties

IUPAC Name

(9-oxofluoren-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BO3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOKHBOOTOGTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC=CC=C3C2=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400706
Record name 9-Fluorenone-1-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194470-10-5
Record name 9-Fluorenone-1-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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